1-(2,3-Dimethoxy-benzylamino)-propan-2-ol
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Overview
Description
1-(2,3-Dimethoxy-benzylamino)-propan-2-ol is a chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol . It is primarily used in research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol typically involves the reaction of 2,3-dimethoxybenzylamine with an appropriate epoxide under controlled conditions. The reaction is usually carried out in the presence of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the nucleophilic attack on the epoxide ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethoxy-benzylamino)-propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamines or benzyl alcohols.
Scientific Research Applications
1-(2,3-Dimethoxy-benzylamino)-propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzylamine: Similar structure but different substitution pattern on the benzene ring.
3,4-Dimethoxybenzylamine: Another similar compound with different methoxy group positions.
Uniqueness
1-(2,3-Dimethoxy-benzylamino)-propan-2-ol is unique due to its specific substitution pattern and the presence of both benzylamino and hydroxyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methylamino]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-9(14)7-13-8-10-5-4-6-11(15-2)12(10)16-3/h4-6,9,13-14H,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOPFKSHQYCYNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=C(C(=CC=C1)OC)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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